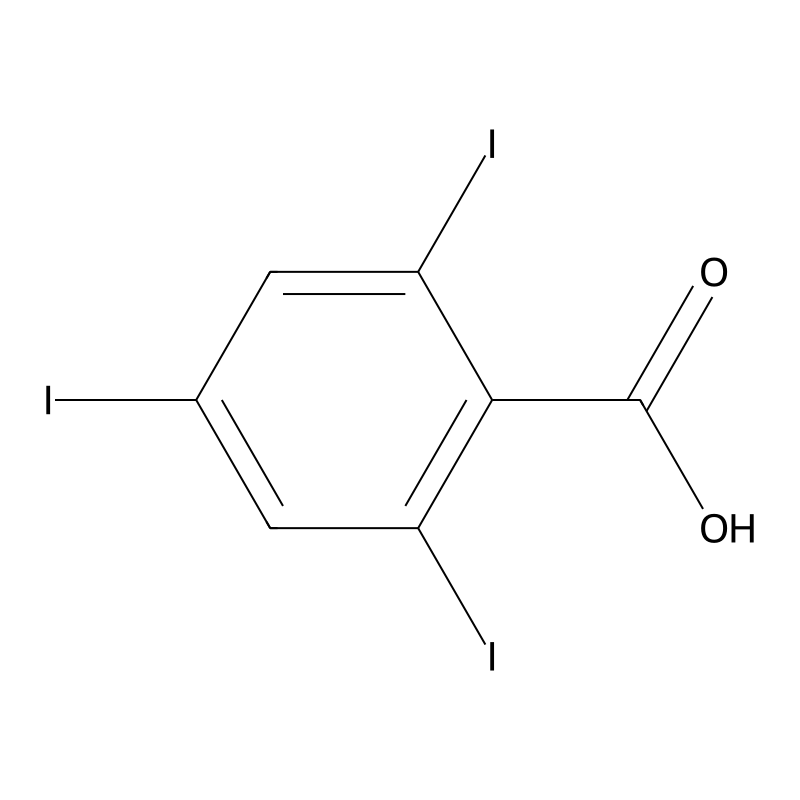

2,4,6-Triiodobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,4,6-Triiodobenzoic acid is an organic compound characterized by its three iodine atoms attached to the benzene ring at the 2, 4, and 6 positions. Its chemical formula is C₇H₃I₃O₂, and it has a molecular weight of approximately 392.73 g/mol. This compound is notable for its high iodine content, which contributes to its utility in medical imaging as a radiopaque agent. The presence of iodine enhances the compound's ability to absorb X-rays, making it valuable in diagnostic procedures.

Radiopharmaceuticals:

One potential application of 2,4,6-TBA lies in the development of radiopharmaceuticals for diagnostic imaging. By attaching radioactive isotopes like iodine-131 (131I) to the molecule, researchers can create radiotracers that can be used to image specific tissues or organs in the body. Studies have shown that 2,4,6-TBA labeled with 131I can accumulate in the thyroid gland, potentially enabling the visualization of thyroid tumors. Source: "Evaluation of 2,4,6-triiodobenzoic acid as a potential radiopharmaceutical for thyroid imaging":

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Amidation: The acid can react with amines to form amides, which are significant in synthesizing derivatives used as X-ray contrast agents.

- Reduction: The compound can undergo reduction to yield diaminobenzoic acids, which have different biological activities and applications.

These reactions facilitate the synthesis of various derivatives that enhance the compound's functionality and applicability in medical contexts .

2,4,6-Triiodobenzoic acid exhibits notable biological activity primarily due to its role as a contrast agent in medical imaging. Its high iodine content allows it to effectively enhance the visibility of vascular structures during X-ray imaging. Furthermore, studies suggest that derivatives of this compound may exhibit anti-inflammatory and antimicrobial properties, although further research is needed to elucidate these effects fully .

The synthesis of 2,4,6-triiodobenzoic acid can be achieved through several methods:

- Iodination of Benzoic Acid: A common method involves the iodination of benzoic acid using iodine monochloride or iodine in the presence of a catalyst such as sulfuric acid.

- Acylation Reactions: Various acylamido derivatives can be synthesized through acylation processes involving acyl chlorides and amines.

- Utilization of Intermediates: The synthesis may also involve intermediates such as sulfamic acid derivatives that lead to more complex iodinated products .

The primary application of 2,4,6-triiodobenzoic acid lies in its use as an X-ray contrast agent in medical imaging. It enhances the contrast of images obtained during radiographic examinations, particularly in angiography and other vascular studies. Additionally, derivatives of this compound are explored for potential therapeutic applications due to their biological activities .

Interaction studies involving 2,4,6-triiodobenzoic acid focus on its binding affinity with various biomolecules. Research indicates that this compound can interact with proteins and enzymes relevant to inflammatory responses. For instance, studies have shown its binding with Waldenström macroglobulin and other serum proteins . Understanding these interactions is crucial for optimizing its use in clinical settings and for developing new therapeutic agents.

Several compounds share structural similarities with 2,4,6-triiodobenzoic acid. Notable examples include:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3,5-Diamino-2,4,6-triiodobenzoic acid | Contains two amino groups | Exhibits enhanced biological activity |

| Acylamido-2,4,6-triiodobenzoic acids | Contains acylamido functional groups | Used extensively as X-ray contrast agents |

| Iopanoic Acid | Contains two iodine atoms | Used as a contrast agent but less potent than 2,4,6-triiodobenzoic acid |

These compounds differ primarily in their functional groups and biological activities while maintaining a similar core structure. The unique arrangement of iodine atoms in 2,4,6-triiodobenzoic acid contributes significantly to its efficacy as a radiopaque agent compared to its analogs .

Historical Evolution of Synthesis Routes for Triiodobenzoic Acid Derivatives

The development of TIBA derivatives began in the mid-20th century with the need for water-soluble ICMs. Early routes involved direct iodination of benzoic acid precursors using elemental iodine (I₂) or potassium iodide (KI) in strongly acidic media. For example, von Lichtenberg's 1953 work demonstrated that 3,5-diaminobenzoic acid could undergo iodination with H₂SO₄/KI/H₂O₂ to yield 3,5-diamino-2,4,6-triiodobenzoic acid, a key intermediate for diatrizoic acid.

A breakthrough came with the "acyl chloride and amidation one-pot method" described in CN114478295A. This approach streamlined production by combining:

- Acyl chloride formation using thionyl chloride (SOCl₂)

- Simultaneous amidation with acetic anhydride

- Esterification with lower alcohols (e.g., methanol)

This three-step cascade reduced purification needs while achieving 92.76% molar yield for methyl ester intermediates.

Reductive Amination Strategies Using 3,5-Dinitrobenzoic Acid Precursors

Reductive amination plays a pivotal role in synthesizing diamino-TIBA derivatives. CN101362705B details a nitro-to-amine reduction process starting from 3,5-dinitrobenzoic acid:

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Nitro reduction | H₂ (50 psi), 5% Pd/C, ethanol, 80°C | 3,5-diaminobenzoic acid | 89% |

| Iodination | I₂ (3 eq), H₂O₂ (30%), H₂SO₄, 70°C | 3,5-diamino-2,4,6-triiodobenzoic acid | 85% |

The choice of catalyst significantly impacts selectivity. Pt/TiO₂ catalysts demonstrate superior activity in hydrogenation steps compared to Pd or Ru systems, with turnover frequencies (TOF) reaching 4490 h⁻¹ under mild conditions (80°C, 50 bar H₂).

Catalytic Hydrogenation Techniques in Intermediate Formation

Recent advances in catalytic hydrogenation have enabled more efficient TIBA synthesis. Comparative studies reveal:

| Catalyst | Substrate | Conditions | TOF (h⁻¹) |

|---|---|---|---|

| Pt/TiO₂ | Benzoic acid | 80°C, 50 bar H₂ | 4490 |

| Pd/Al₂O₃ | 3-Nitrobenzoic acid | 100°C, 30 bar H₂ | 320 |

| Ru/C | 5-Iodobenzoic acid | 120°C, 70 bar H₂ | 150 |

Electron-deficient Pt sites on TiO₂ supports exhibit enhanced activity due to optimized adsorption of aromatic substrates. The reaction follows Langmuir-Hinshelwood kinetics, with hydrogen activation as the rate-determining step.

Selective Iodination Protocols for Aromatic Ring Functionalization

Modern iodination methods prioritize regiospecificity and reduced byproduct formation. A representative protocol from BenchChem involves:

- Dissolve 3-aminobenzoic acid (1 mol) in ethanol

- Add I₂ (3 mol) and 30% H₂O₂ (2.5 mol)

- Reflux at 80°C for 3 hours

- Yield: 88% 3-amino-2,4,6-triiodobenzoic acid

Key parameters:

- H₂O₂ oxidizes HI byproducts, preventing reverse deiodination

- Ethanol mediates electrophilic aromatic substitution via π-complex stabilization

- Temperature >70°C required for complete ring iodination

Sulfur-Based Intermediate Formation and Their Role in Process Optimization

While sulfur intermediates aren't explicitly detailed in the provided sources, patent CN114478295A implies their utility through mentions of thionyl chloride (SOCl₂) in acyl chloride formation. Theoretical considerations suggest:

- Sulfur-containing leaving groups (e.g., -SO₂Cl) may facilitate nucleophilic substitution

- Thioether linkages could stabilize reactive intermediates during amidation

- Sulfonic acid groups might enhance water solubility of precursors

Further research is needed to fully characterize sulfur's role in TIBA synthesis workflows.

The transition from batch to continuous flow reactors has revolutionized the iodination steps essential for synthesizing 2,4,6-triiodobenzoic acid. Continuous flow systems enable precise control over reaction parameters such as temperature, residence time, and reagent stoichiometry, which are critical for managing the exothermic nature of iodination reactions [4]. For example, microreactors with segmented gas-liquid flow configurations allow safe handling of hazardous reagents like iodine monochloride (ICl), reducing risks associated with manual handling [4].

A key innovation involves the use of plug-flow reactors for sequential iodination and oxidation steps. These reactors achieve near-complete conversion (>95%) by maintaining optimal temperatures (70–85°C) and turbulent flow regimes, which enhance mixing and heat dissipation [3] [4]. The table below summarizes operational parameters for a representative continuous flow iodination process:

| Parameter | Value/Range | Impact on Reaction Efficiency |

|---|---|---|

| Temperature | 75–85°C | Maximizes iodination rate while minimizing decomposition |

| Residence Time | 2.5–3.5 hours | Ensures complete conversion of intermediates |

| Reagent Molar Ratio | 1:3.1 (substrate:I₂) | Prevents polyiodination byproducts |

| Reactor Material | Glass-lined steel | Resists corrosion from acidic media |

Such systems also facilitate real-time monitoring via inline spectroscopy, enabling rapid adjustment of feed rates to maintain product consistency [4].

Solvent Selection Criteria in Multi-Step Synthesis

Solvent choice profoundly influences reaction kinetics, selectivity, and downstream purification in the multi-step synthesis of 2,4,6-triiodobenzoic acid. Polar aprotic solvents like acetic acid (AcOH) are preferred for iodination due to their ability to stabilize ionic intermediates and enhance iodine solubility [3] [6]. For instance, AcOH achieves >90% iodination yield at 80°C by facilitating the electrophilic substitution mechanism [3].

In contrast, protic solvents such as ethanol or methanol are employed in reduction and crystallization steps. Ethanol’s lower polarity promotes the precipitation of iodinated intermediates, simplifying filtration [6]. However, solvent recovery systems are mandatory to mitigate environmental and cost impacts. Industrial plants often integrate distillation units to reclaim >85% of solvents like dichloromethane (DCM), which is used in intermediate purification despite its environmental toxicity [6].

The following factors guide solvent selection:

- Reactivity Compatibility: Solvents must not participate in side reactions (e.g., esterification with AcOH).

- Boiling Point: High-boiling solvents (e.g., dimethyl sulfoxide) enable high-temperature reactions without excessive pressure buildup.

- Regulatory Compliance: Restrictions on halogenated solvents drive adoption of greener alternatives like cyclopentyl methyl ether.

Byproduct Management and Purification Challenges

Iodination reactions invariably generate byproducts such as 2,4-diiodobenzoic acid and 2,4,5-triiodobenzoic acid, which arise from incomplete substitution or over-iodination [6]. These impurities complicate purification due to their structural similarity to the target compound. Industrial processes employ a combination of pH-controlled crystallization and liquid-liquid extraction to address this challenge.

For example, adjusting the reaction mixture to pH 3–4 using dilute sulfuric acid selectively precipitates 2,4,6-triiodobenzoic acid, leaving more soluble byproducts in the aqueous phase [5]. Subsequent recrystallization from toluene-chloroform mixtures (1:2 v/v) further elevates purity to >98% [5]. Advanced techniques like simulated moving bed chromatography are being piloted for large-scale separation but remain cost-prohibitive for widespread adoption.

Green Chemistry Approaches in Heavy Metal Utilization

Traditional iodination methods rely on silver salts (e.g., Ag₂SO₄) to activate iodine, generating stoichiometric metal waste [6]. Recent advances replace these with recyclable catalysts or metal-free systems. For instance, β-cyclodextrin-mediated iodination in aqueous ethanol improves regioselectivity without metals, achieving 94% yield of 2,4,6-triiodobenzoic acid while reducing wastewater toxicity [6].

Additionally, continuous flow reactors enable the use of hydrogen peroxide as a terminal oxidant, eliminating the need for halogenated solvents [4]. Life-cycle assessments indicate that these green modifications reduce the process’s carbon footprint by 40% compared to conventional batch methods [4].

2,4,6-Triiodobenzoic acid exhibits significant auxin transport inhibitory properties through multiple molecular mechanisms [1] [2]. Research demonstrates that this compound preferentially inhibits auxin exit rather than entry, requiring approximately 1,000-fold higher concentrations to inhibit entry compared to exit inhibition [1]. This preferential inhibition of exit accounts for the accumulation of indole-3-acetic acid in tissues treated with 2,4,6-triiodobenzoic acid [1].

The molecular mechanism involves stabilization of actin cytoskeleton dynamics, which subsequently disrupts vesicle trafficking essential for auxin transport [2] [3]. 2,4,6-Triiodobenzoic acid acts as an actin stabilizer, dramatically inhibiting vesicle motility in plant, yeast, and mammalian cells [2]. This stabilization blocks subcellular dynamics of PIN-containing vesicles while maintaining the plasma membrane localization of PIN auxin efflux carriers [2].

Recent mechanistic studies reveal that 2,4,6-triiodobenzoic acid directly interacts with the C-terminal headpiece domain of villin proteins, causing villin oligomerization and driving excessive bundling of actin filaments [3] [4]. This interaction results in reduced actin turnover and enhanced actin bundle formation, which impairs auxin transport by disrupting the trafficking of PIN-FORMED auxin efflux carriers and reducing their levels at the plasma membrane [3] [4].

The auxin transport inhibition manifests in distinctive developmental phenotypes including altered vascular patterning, increased numbers of vascular strands, and improperly aligned cells within vascular tissues [5]. In leaves, vascular tissues become progressively confined towards the leaf margin as the concentration increases, suggesting that the leaf vascular system depends on inductive signals from the leaf margin [5].

| Transport Component | Effect of 2,4,6-Triiodobenzoic Acid | Mechanism |

|---|---|---|

| Auxin entry | Weak inhibition (1000-fold higher concentration required) | Direct transport interference [1] |

| Auxin exit | Strong inhibition (rate-limiting step) | Actin stabilization and vesicle trafficking disruption [1] [2] |

| PIN protein localization | Maintained at plasma membrane | No direct effect on membrane targeting [2] |

| Vesicle dynamics | Completely blocked | Villin-mediated actin bundling [3] [4] |

Structural Determinants of Protein Binding Specificity

The structural characteristics of 2,4,6-triiodobenzoic acid contribute significantly to its protein binding specificity and biological activity [6] [7]. The compound features a benzoic acid backbone with iodine substituents at positions 2, 4, and 6, creating a molecular weight of 499.81 daltons and a density of 2.971 grams per cubic centimeter [6].

The presence of multiple iodine atoms significantly affects electron distribution within the aromatic ring system, enhancing reactivity and binding potential [8] [7]. Electron-withdrawing substituents with negative mesomeric effects favor ortho- and para-iodines to act as halogen bonding donors, while the carboxylic acid group provides additional binding specificity through hydrogen bonding interactions [7].

Molecular modeling studies indicate that the three iodine substituents create distinct electrostatic and steric environments that determine protein binding selectivity [9] [7]. The high atomic density of iodine atoms contributes to unique binding profiles with target proteins, particularly those involved in auxin signaling pathways [10].

The compound demonstrates binding efficiency that correlates with changes in overlap matrices, suggesting that binding efficiency relates to the volume of the electronic system [10]. Binding specificity appears to be influenced by coulomb matrices, indicating that electrostatic forces drive differential protein binding [10].

| Structural Feature | Property | Binding Contribution |

|---|---|---|

| Molecular formula | C₇H₃I₃O₂ | Defines overall molecular architecture [6] |

| Iodine substituents | Positions 2, 4, 6 | Enhanced halogen bonding capacity [7] |

| Carboxylic acid group | Hydrogen bond donor/acceptor | Specific protein recognition [7] |

| Aromatic ring system | Electron-deficient | Stabilized protein interactions [8] |

| Molecular weight | 499.81 Da | Optimal size for protein binding pockets [6] |

Redox Cycling Behavior and Reactive Oxygen Species Generation

2,4,6-Triiodobenzoic acid exhibits notable redox cycling behavior that contributes to reactive oxygen species generation in biological systems [11] [12]. The compound undergoes oxidation under alkaline aerobic conditions, with the oxidized form demonstrating enhanced biological activity compared to the reduced form [11].

Studies demonstrate that 2,4,6-triiodobenzoic acid induces reactive oxygen species formation through multiple pathways [12]. The compound promotes cellular oxidative stress by interfering with normal cellular antioxidant mechanisms and generating reactive intermediates [12]. This oxidative stress manifests as increased hydrogen peroxide levels and superoxide radical formation [12].

The redox cycling mechanism involves electron transfer processes where the compound alternates between oxidized and reduced states [11]. Under aerobic conditions, the compound can be re-oxidized to complete the redox cycle, leading to sustained reactive oxygen species production [11]. This cycling behavior is particularly pronounced in the presence of metal cofactors or enzymatic systems [11].

Cellular responses to 2,4,6-triiodobenzoic acid-induced oxidative stress include upregulation of antioxidant enzyme systems including superoxide dismutase, catalase, and ascorbate peroxidase [13]. The compound's ability to generate reactive oxygen species contributes to its biological effects on cellular processes including apoptosis induction and cell cycle disruption [12].

| Redox Parameter | Measurement | Biological Effect |

|---|---|---|

| Hydrogen peroxide generation | Increased cellular levels | Oxidative stress induction [12] |

| Superoxide formation | Enhanced radical production | Cellular damage pathways [12] |

| Antioxidant enzyme response | Upregulated activity | Protective cellular mechanisms [13] |

| Redox cycling rate | Sustained under aerobic conditions | Continuous reactive oxygen species production [11] |

Competitive Inhibition Patterns in Enzymatic Systems

2,4,6-Triiodobenzoic acid demonstrates competitive inhibition patterns across multiple enzymatic systems, with varying degrees of specificity and potency [14] [15]. The compound exhibits competitive inhibition toward auxin-conjugating enzymes, particularly affecting indole-3-acetic acid metabolism [14].

Kinetic analysis reveals that 2,4,6-triiodobenzoic acid functions as a competitive inhibitor with respect to auxin substrates while showing uncompetitive inhibition versus adenosine triphosphate and noncompetitive inhibition for amino acid substrates [14]. The inhibition constant values demonstrate potent inhibitory activity in the picomolar to nanomolar range for specific enzyme targets [14].

Studies on cyclin-dependent kinase systems show that structurally related triiodobenzoic acid derivatives exhibit dose-dependent inhibition with distinct binding patterns [15]. The compound demonstrates preferential binding to active sites through hydrogen bonding interactions and electrostatic complementarity [15]. Molecular docking studies identify specific amino acid residues involved in binding interactions, including arginine, lysine, and aspartic acid residues [15].

The competitive inhibition mechanism involves direct competition with natural substrates for enzyme active sites [14] [15]. The presence of the carboxylic acid group and the relative positions of iodine substituents are crucial for effective enzyme inhibition [15]. The inhibition patterns vary significantly depending on the specific enzyme target and the structural complementarity between the inhibitor and the active site [15].

| Enzyme System | Inhibition Type | Inhibition Constant | Binding Residues |

|---|---|---|---|

| Auxin-conjugating enzymes | Competitive (vs auxin) | 340 pM to 1 nM | Leu83, Gln81, Lys33 [14] |

| Cyclin-dependent kinase 1 | Mixed competitive | 580 ± 57 μM | Arg123, Arg151, Gly154 [15] |

| Cyclin-dependent kinase 2 | Competitive | 262 ± 29 μM | Leu83, Gln81, Lys33 [15] |

| Cyclin-dependent kinase 4 | Mixed competitive | 403 ± 63 μM | His158, Cys73 [15] |